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  • Product: 4-(4-Nitrophenyl)-1,3-dioxan-5-ol
  • CAS: 330646-72-5

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol

Executive Summary In the realm of advanced organic synthesis and pharmaceutical development, the strategic use of protecting groups and chiral building blocks is paramount. 4-(4-Nitrophenyl)-1,3-dioxan-5-ol (CAS: 330646-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and pharmaceutical development, the strategic use of protecting groups and chiral building blocks is paramount. 4-(4-Nitrophenyl)-1,3-dioxan-5-ol (CAS: 330646-72-5) represents a highly specialized cyclic acetal derivative. Synthesized via the selective acetalization of 1-(4-nitrophenyl)propane-1,2,3-triol, this compound features a robust 1,3-dioxane ring that effectively masks the 1,3-diol system while leaving the C5 secondary hydroxyl group available for targeted functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, stereochemical dynamics, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.

Chemical Identity & Structural Elucidation

The architectural core of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol is defined by a six-membered 1,3-dioxane heterocycle. The parent precursor, 1-(4-Nitrophenyl)propane-1,2,3-triol (also known as p-nitrophenylglycerol or PNPG), is a nitroaromatic polyol derivative with significant applications in chemical synthesis and biochemical research 1.

When PNPG is reacted with formaldehyde, the C1 and C3 hydroxyl groups undergo cyclization to form the 1,3-dioxane ring. This leaves the strongly electron-withdrawing 4-nitrophenyl group at the C4 position and a free secondary hydroxyl group at the C5 position. The compound has a molecular weight of 225.20 g/mol and serves as a critical intermediate in the synthesis of complex antibiotics 2.

Physicochemical Properties

The quantitative physicochemical data for 4-(4-Nitrophenyl)-1,3-dioxan-5-ol is summarized below to facilitate experimental planning and analytical verification.

PropertyValue
Chemical Name 4-(4-Nitrophenyl)-1,3-dioxan-5-ol
CAS Number 330646-72-5
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol
MDL Number MFCD01896134
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in polar aprotic solvents (DMF, DMSO, EtOAc)
Precursor Compound 1-(4-Nitrophenyl)propane-1,2,3-triol (CAS: 2207-68-3)

Stereochemistry & Conformational Analysis

The stereochemistry of the precursor, 1-(4-nitrophenyl)propane-1,2,3-triol, dictates the spatial arrangement of the resulting dioxane. The precursor possesses two chiral centers at the C1 and C2 positions, resulting in the existence of four possible stereoisomers classified into erythro and threo diastereomeric pairs 3.

When cyclized into a 1,3-dioxane ring, the molecule adopts a highly stable chair conformation. The bulky 4-nitrophenyl group at the C4 position exhibits a strong thermodynamic preference for the equatorial orientation to minimize severe 1,3-diaxial steric clashes with the protons at C2 and C6. Consequently, the relative stereochemistry of the starting triol directly determines whether the C5 hydroxyl group will be forced into an axial or equatorial position, a factor that profoundly impacts its reactivity in subsequent functionalization steps (e.g., steric hindrance during Mitsunobu inversions).

Synthesis & Experimental Protocols

The following self-validating protocol details the selective acetalization of PNPG. Every step is engineered to maximize yield while preserving the integrity of the nitroaromatic system.

Protocol: Acetalization of 1-(4-Nitrophenyl)propane-1,2,3-triol
  • Reagent Preparation: Suspend 1-(4-nitrophenyl)propane-1,2,3-triol (10.0 mmol) and paraformaldehyde (12.0 mmol) in 50 mL of anhydrous toluene in a round-bottom flask.

    • Causality: Toluene is specifically selected due to its boiling point (110.6 °C), which is optimal for azeotropic water removal without inducing thermal degradation of the sensitive nitroaromatic moiety.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.0 mmol) to the suspension.

    • Causality:p-TsOH acts as a mild, organic-soluble Brønsted acid. It protonates the formaldehyde to increase its electrophilicity for nucleophilic attack by the diol, circumventing the harsh, oxidative conditions associated with mineral acids.

  • Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux for 4–6 hours under a nitrogen atmosphere.

    • Causality: The Dean-Stark apparatus continuously sequesters the water generated during acetal formation. According to Le Chatelier's principle, this physical removal of the byproduct drives the thermodynamic equilibrium entirely toward the cyclic acetal product.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and immediately quench with 20 mL of saturated aqueous NaHCO₃.

    • Causality: Rapid neutralization of the acid catalyst is critical. If the mixture remains acidic during the aqueous workup, the equilibrium will reverse, leading to the rapid hydrolysis of the newly formed acetal back to the triol.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 4-(4-Nitrophenyl)-1,3-dioxan-5-ol.

Mechanistic Pathways & Reactivity

Acetalization A 1-(4-Nitrophenyl)propane-1,2,3-triol (PNPG) B Formaldehyde + p-TsOH Catalyst A->B Addition C Hemiacetal Intermediate B->C Protonation D Oxonium Ion Formation (-H2O) C->D Dehydration E 4-(4-Nitrophenyl)-1,3-dioxan-5-ol (Cyclic Acetal) D->E Cyclization

Caption: Mechanistic pathway for the acetalization of PNPG to form 4-(4-Nitrophenyl)-1,3-dioxan-5-ol.

Applications in Drug Development

4-(4-Nitrophenyl)-1,3-dioxan-5-ol is highly valued in medicinal chemistry as a conformationally locked chiral building block. The 1,3-dioxane ring acts as an excellent protecting group, allowing chemists to perform aggressive transformations on the rest of the molecule.

A primary application involves the reduction of the nitro group to an amine. Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, the nitro group is cleanly reduced to yield 4-(4-aminophenyl)-1,3-dioxan-5-ol. This intermediate is a foundational pharmacophore for synthesizing analogs of chloramphenicol and other broad-spectrum antibiotics. The free C5 hydroxyl can also be oxidized to a ketone or converted into various leaving groups to introduce new functionalities via stereospecific nucleophilic substitution.

Application Start 4-(4-Nitrophenyl)-1,3-dioxan-5-ol Step1 Nitro Group Reduction (H2, Pd/C) Start->Step1 Step2 4-(4-Aminophenyl)-1,3-dioxan-5-ol Step1->Step2 Step3 N-Acylation / Functionalization Step2->Step3 Step4 Acetal Deprotection (Acidic Hydrolysis) Step3->Step4 End Chloramphenicol Analogs / Novel Antibiotics Step4->End

Caption: Downstream application workflow for synthesizing antibiotic analogs via nitro group reduction.

References

Sources

Exploratory

Crystal Structure Analysis of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol: A Technical Guide to Small Molecule Crystallography and Conformational Dynamics

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Nitrophenyl)-1,3-dioxan-5-ol (C₁₀H₁₁NO₅) represents a highly functionalized heterocyclic system frequently encountered in medicinal chemistry and drug discovery pipelines. Notably, derivatives of this scaffold have been evaluated in high-throughput screening campaigns, including efforts to identify novel Type III Secretion System (T3SS) inhibitors[1].

For drug development professionals, understanding the exact 3D solid-state conformation of such small molecules is paramount. The spatial arrangement of the 1,3-dioxane ring, coupled with the hydrogen-bonding capacity of the 5-hydroxyl group and the electronic properties of the 4-nitrophenyl moiety, directly dictates the molecule's physicochemical properties and target-binding thermodynamics. This whitepaper provides an authoritative, step-by-step guide to the crystallographic theory, experimental workflows, and structural refinement processes required to analyze this compound.

Conformational Mechanics & Structural Theory

As a Senior Application Scientist, I approach crystal structure analysis not merely as a data-collection exercise, but as a physical manifestation of stereoelectronic principles. The crystal packing of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol is governed by two primary forces: intramolecular torsional strain and intermolecular hydrogen bonding.

The 1,3-Dioxane Core and Substituent Placement

The 1,3-dioxane heterocyclic system predominantly adopts a chair conformation to minimize torsional strain[2]. Unlike cyclohexane, the presence of two oxygen atoms at positions 1 and 3 alters the ring's internal bond lengths (C–O vs. C–C) and removes the steric bulk of 1,3-diaxial hydrogen interactions at those specific positions.

In the case of 4-(4-nitrophenyl)-1,3-dioxan-5-ol, the placement of the bulky 4-nitrophenyl group at C4 and the hydroxyl group at C5 heavily dictates the thermodynamic stability of the molecule. To avoid severe 1,3-diaxial steric clashes with the axial protons at C2 and C6, these substituents strongly prefer equatorial positions . Assuming the thermodynamically favored trans relative stereochemistry between adjacent C4 and C5 substituents, both groups can comfortably occupy equatorial sites, minimizing the overall steric energy of the system.

Intermolecular Hydrogen-Bonding Networks

The 5-hydroxyl group acts as a potent hydrogen bond donor, while the nitro group and the dioxane ring oxygens act as competitive hydrogen bond acceptors. In the solid state, this leads to an extended, self-assembling intermolecular hydrogen-bonding network (typically O–H···O). This network acts as the primary architectural scaffold that stabilizes the crystal lattice, driving the preference for specific space groups (commonly P21​/c or P1ˉ for non-chiral synthetic batches).

Logic A 4-(4-Nitrophenyl)-1,3-dioxan-5-ol B 1,3-Dioxane Ring (Chair Conformation) A->B C Equatorial Substituents (Minimize 1,3-diaxial strain) B->C D Intermolecular H-Bonding (O-H···O network) C->D E Stable Crystal Lattice D->E

Mechanistic logic driving the crystal packing and conformation.

Experimental Workflow for Crystal Structure Determination

A robust crystallographic protocol must be a self-validating system. Every experimental choice—from solvent selection to mathematical modeling—must have a clear causal link to the final data quality.

Crystal Growth via Vapor Diffusion

Protocol:

  • Dissolve 10–20 mg of highly pure 4-(4-nitrophenyl)-1,3-dioxan-5-ol in a minimum volume of a polar, solubilizing solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a 2 mL inner glass vial.

  • Place the inner vial (uncapped) inside a 20 mL outer vial containing 3–5 mL of an anti-solvent (e.g., n-hexane or pentane).

  • Seal the outer vial tightly and allow it to sit undisturbed at room temperature (20–25 °C) for 3 to 7 days.

Causality: Vapor diffusion relies on the slow, vapor-phase transfer of the volatile anti-solvent into the sample solution. This gradually lowers the dielectric constant and solvating power of the mixture, allowing the system to reach supersaturation at an exceptionally slow rate. This slow kinetic regime strongly favors the nucleation and growth of highly ordered, diffraction-quality single crystals over amorphous precipitation.

SCXRD Data Collection

Protocol:

  • Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm under a polarized light microscope.

  • Mount the crystal on a MiTeGen loop using Paratone-N oil and transfer it to the diffractometer goniometer.

  • Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Collect diffraction data using Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation.

Causality: Cryocooling the sample to 100 K is a critical step. It significantly reduces the thermal vibrations (atomic displacement parameters) of the atoms in the lattice. This minimizes thermal diffuse scattering, increases the intensity of high-angle reflections, and ultimately yields a higher-resolution structure with highly precise bond lengths and angles.

Phase Solution and Refinement

Protocol:

  • Integrate and scale the raw diffraction frames using the diffractometer's native software (e.g., CrysAlisPro or APEX).

  • Solve the phase problem using intrinsic phasing via SHELXT[3].

  • Refine the structural model using full-matrix least-squares on F2 with SHELXL, operated through the Olex2 graphical interface[3].

  • Apply a riding model for carbon-bound hydrogen atoms. Locate the hydroxyl hydrogen atom from the difference Fourier map and refine its coordinates freely.

Causality: X-rays scatter from electron clouds, not atomic nuclei. Because the electron density of a covalent C–H bond is shifted toward the carbon atom, X-ray diffraction systematically underestimates C–H bond lengths. Using a riding model (fixing the H atoms at idealized geometries) prevents over-parameterization and corrects for this physical artifact. Conversely, locating the O–H proton directly in the difference map is essential for accurately modeling the critical hydrogen-bonding network that stabilizes the lattice.

Workflow A Single Crystal Growth B SCXRD Data Collection A->B C Phase Solution (SHELXT) B->C D Structure Refinement (SHELXL/Olex2) C->D E Final CIF Validation D->E

Step-by-step workflow for small molecule X-ray structure determination.

Quantitative Data Presentation

To facilitate easy comparison for researchers modeling this scaffold, the expected quantitative crystallographic parameters for 4-(4-Nitrophenyl)-1,3-dioxan-5-ol are summarized below. (Note: Parameters represent highly typical, simulated values for this specific molecular class based on established 1,3-dioxane crystallographic literature).

Table 1: Representative Crystallographic Data

ParameterValue
Empirical Formula C₁₀H₁₁NO₅
Formula Weight 225.20 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈11.2 Å, b≈5.8 Å, c≈15.6 Å
Volume ≈990 ų
Z (Molecules per unit cell) 4
Density (calculated) ≈1.51 Mg/m³
Final R indices [I > 2σ(I)] R1​≈0.035 , wR2​≈0.095

Table 2: Key Geometric & Hydrogen-Bonding Parameters

Structural FeatureAtoms InvolvedExpected Value
1,3-Dioxane Conformation O1–C2–O3–C4–C5–C6Chair (Puckering amplitude Q≈0.55 Å)
Substituent Orientation C4 (Nitrophenyl), C5 (OH)Equatorial, Equatorial
Intermolecular H-Bond O5–H5···O3 (Dioxane ring)D···A Distance: ≈2.75 Å
H-Bond Angle O–H···O ≈165∘

References

  • Development of a Screening Assay for Type III Secretion System Inhibitors and High Throughput Screening Campaign of Inhibitors of Source: VCU Scholars Compass (Identifies 4-(4-nitrophenyl)-1,3-dioxan-5-ol as a screened compound) URL:1[1]

  • Crystal structure of (+)-N-[(1R,5S,6S,9S)-5-hydroxymethyl-3,3,9-trimethyl-8-oxo-2,4,7-trioxabicyclo[4.3.0]nonan-9-yl]acetamide Source: PMC / NIH (Grounding literature for 1,3-dioxane chair conformations) URL:2[2]

  • UC Berkeley - eScholarship: Small Molecule X-ray Crystallography Facility Source: eScholarship (Authoritative grounding for OLEX2 and SHELXT refinement methodologies) URL:3[3]

Sources

Foundational

Thermodynamic stability of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol at room temperature

An In-Depth Technical Guide on the Thermodynamic Stability of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol at Room Temperature Core Mechanistic Framework: Stereoelectronics vs. Sterics 4-(4-Nitrophenyl)-1,3-dioxan-5-ol is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermodynamic Stability of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol at Room Temperature

Core Mechanistic Framework: Stereoelectronics vs. Sterics

4-(4-Nitrophenyl)-1,3-dioxan-5-ol is a highly functionalized cyclic acetal utilized frequently as a building block in pharmaceutical synthesis. Understanding its thermodynamic stability at room temperature (298 K) requires looking beyond simple bond dissociation energies. Instead, its stability is governed by a delicate interplay of conformational dynamics, stereoelectronic stabilization, and solvent-solute interactions.

The 1,3-Dioxane Scaffold Stability

The 1,3-dioxane ring is intrinsically more thermodynamically stable than its 1,2- or 1,4-dioxane isomers. This anomalous stability is driven by the anomeric effect —specifically, the stabilizing hyperconjugative n→σ∗ orbital interactions between the lone pairs of the oxygen atoms and the adjacent C-O bonds. Thermodynamic data indicates that the formation of a 1,3-dioxane ring is approximately 5.4 kcal/mol more exothermic ( ΔE=−52.5 kcal/mol) than the formation of a 1,4-dioxane ring ( ΔE=−47.1 kcal/mol), highlighting a unique stereoelectronic energy sink inherent to the 1,3-oxygen arrangement[1].

Substituent Effects & The Conformational Dichotomy

At 298 K, 4-(4-Nitrophenyl)-1,3-dioxan-5-ol exists in a dynamic equilibrium governed by two competing forces:

  • Steric Hindrance (Equatorial Preference): The bulky 4-(4-nitrophenyl) group strongly dictates the ring's chair conformation. To avoid severe 1,3-diaxial steric clashes, this bulky substituent anchors itself in the equatorial position. Crystallographic studies on related isomers, such as 2-(2-nitrophenyl)-1,3-dioxan-5-ol, confirm that minimizing steric hindrance forces bulky aryl groups and adjacent hydroxyls into equatorial positions in the solid state[2].

  • Stereoelectronic H-Bonding (Axial Preference): Conversely, the 5-hydroxyl group possesses a documented intrinsic preference for the axial position. In this orientation, the hydroxyl proton can form bifurcated intramolecular hydrogen bonds with the endocyclic oxygen atoms (O1 and O3) of the dioxane ring[3].

Conformational_Equilibrium A 4-(4-Nitrophenyl)-1,3-dioxan-5-ol B Diequatorial Conformer (Sterically Favored) A->B Polar Solvents (Competitive H-bonding) C Axial-OH Conformer (Stereoelectronically Favored) A->C Non-Polar Solvents (Intramolecular H-bonding) B->C ΔG < 0 (Gas Phase) C->B ΔG < 0 (Aqueous)

Figure 1: Conformational equilibrium dictated by solvent polarity and stereoelectronic effects.

Thermodynamic Behavior at Room Temperature (298 K)

At 298 K, the compound is highly stable against spontaneous ring-opening or degradation (provided acidic catalysts are absent). However, its conformational thermodynamic stability is heavily modulated by the dielectric constant of the surrounding medium[4].

  • In Non-Polar Media (e.g., Chloroform, Toluene): The intramolecular hydrogen bonding of the axial-OH conformer provides a significant enthalpic driving force ( ΔH<0 ), overcoming the steric penalty. The molecule is thermodynamically stable as a cis-isomer (equatorial-aryl, axial-OH).

  • In Polar Media (e.g., Water, DMSO): High dielectric solvents disrupt these intramolecular interactions by acting as competitive hydrogen bond acceptors or donors[5]. This nullifies the stereoelectronic advantage of the axial position, shifting the thermodynamic minimum to the diequatorial (trans) conformer, which minimizes purely steric strain[2].

Quantitative Thermodynamic Data Summary

The following table synthesizes the thermodynamic parameters governing the stability of the 1,3-dioxane ring system and its conformational states at 298 K.

Thermodynamic ParameterValue / ObservationEnvironmental ConditionMechanistic Driver
ΔE (1,3-Dioxane Formation) -52.5 kcal/molStandard StateAnomeric stabilization ( n→σ∗ interactions)[1]
ΔE (1,4-Dioxane Formation) -47.1 kcal/molStandard StateBaseline etherification (Lacks anomeric effect)[1]
Conformational ΔG (Axial vs Eq) Favors Axial298 K, Non-Polar MediaIntramolecular H-bonding dominates[3]
Conformational ΔG (Axial vs Eq) Favors Equatorial298 K, Polar MediaSteric equatorial preference dominates[2]
Dielectric Constant Impact Inversely ProportionalVariable SolventsLower dielectric constant increases stability[4]

Self-Validating Experimental Protocols

To empirically determine the thermodynamic stability and conformational equilibrium of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol at 298 K, a multi-modal, self-validating approach is required. Do not rely on a single analytical technique; thermodynamic claims must be orthogonally verified.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Thermodynamics
  • Causality: NMR is utilized because the chemical shifts and coupling constants ( 3JHH​ ) of the C4 and C5 protons are highly sensitive to their dihedral angles. By measuring the equilibrium constant ( Keq​ ) across a temperature gradient, we can extract the exact Gibbs free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS ) of the conformational transition via the van 't Hoff equation.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 15 mg of anhydrous 4-(4-Nitrophenyl)-1,3-dioxan-5-ol in 0.6 mL of anhydrous CDCl 3​ (non-polar) in one tube, and DMSO- d6​ (polar) in another.

      • Self-Validation Check: The use of strictly anhydrous solvents is critical to prevent trace water from acting as a competitive H-bond disruptor, ensuring the measured ΔG reflects pure intramolecular forces.

    • Internal Standard: Add 1 μ L of Tetramethylsilane (TMS) as an internal reference to lock the chemical shift baseline.

    • Data Acquisition: Acquire 1 H-NMR spectra at 5 K intervals from 273 K to 323 K (spanning room temperature). Allow 10 minutes of equilibration time at each temperature step.

    • Integration & Extraction: Integrate the distinct C5-H signals (axial vs. equatorial). Calculate Keq​=[Equatorial]/[Axial] . Plot ln(Keq​) vs 1/T to derive thermodynamic parameters.

Protocol 2: Isothermal Microcalorimetry (IMC) & DSC
  • Causality: While NMR provides the free energy of the conformational state, calorimetry directly measures the bulk thermodynamic stability and detects any latent heat associated with phase transitions or degradation at 298 K.

  • Step-by-Step Methodology:

    • Baseline Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard to ensure precise enthalpic measurements near room temperature.

    • Thermal Ramping: Load 5 mg of the compound into a hermetically sealed aluminum pan. Perform a heat-cool-heat cycle from 250 K to 350 K at a rate of 2 K/min.

    • Self-Validation (Reversibility Check): The cooling cycle must perfectly mirror the heating cycle. If an irreversible exothermic event is observed, it indicates kinetic degradation rather than thermodynamic conformational switching. At exactly 298 K, the baseline should remain flat, confirming absolute thermodynamic stability.

Experimental_Workflow S1 Sample Preparation (Anhydrous, 298K) S2 VT-NMR Spectroscopy (Conformational Ratio) S1->S2 S3 Isothermal Microcalorimetry (Enthalpy of Transition) S1->S3 S5 Thermodynamic Profiling (ΔH, ΔS, ΔG Extraction) S2->S5 K_eq & ΔG S3->S5 ΔH S4 Computational Modeling (DFT / NBO Analysis) S4->S5 Theoretical Validation

Figure 2: Self-validating experimental workflow for thermodynamic profiling at 298 K.

Conclusion

4-(4-Nitrophenyl)-1,3-dioxan-5-ol exhibits robust thermodynamic stability at room temperature, protected by the deep energy well of the 1,3-dioxane anomeric effect. However, its specific conformational stability is a highly tunable parameter. Researchers must account for the solvent's dielectric constant, as the competition between steric equatorial preference and stereoelectronic axial H-bonding dictates the molecule's active thermodynamic state at 298 K.

References

  • Title: 2-(2-Nitrophenyl)-1,3-dioxan-5-ol Source: Acta Crystallographica Section E Structure Reports Online (via NIH) URL: [Link]

  • Title: A Dioxane Template for Highly Selective Epoxy Alcohol Cyclizations Source: MIT Open Access Articles / PubMed URL: [Link]

  • Title: Salt effects on the conformational behavior of 5-substituted 1,3-dioxanes Source: ResearchGate URL: [Link]

  • Title: Investigating DFT Study and NBO Analysis in Different Solvents on Se2X2 Compounds Source: Progress in Chemical and Biochemical Research URL: [Link]

  • Title: Stereoelectronic source of the anomalous stability of bis-peroxides Source: PMC (NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Stereochemical Control of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol

Audience: Researchers, synthetic chemists, and drug development professionals Discipline: Organic Synthesis & Pharmaceutical Intermediates Introduction & Mechanistic Overview The compound 4-(4-Nitrophenyl)-1,3-dioxan-5-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals Discipline: Organic Synthesis & Pharmaceutical Intermediates

Introduction & Mechanistic Overview

The compound 4-(4-Nitrophenyl)-1,3-dioxan-5-ol is a highly specialized cyclic acetal utilized as a conformationally restricted building block in the development of targeted therapeutics. It is synthesized via the regioselective acetalization of 1-(4-nitrophenyl)propane-1,2,3-triol (also known as p-nitrophenylglycerol or PNPG), a nitroaromatic polyol derivative with significant applications in chemical synthesis and biochemical research[1].

The structural complexity of the precursor, which features a glycerol backbone substituted at the first carbon position with a 4-nitrophenyl group, presents unique stereochemical challenges. The presence of two chiral centers at the C1 and C2 positions of the triol results in four possible stereoisomers (erythro and threo diastereomeric pairs)[2]. When reacted with a formaldehyde equivalent (such as paraformaldehyde), the 1,3-diol system preferentially undergoes cyclization under thermodynamic control to form the 6-membered 1,3-dioxane ring, leaving the C2 hydroxyl group free at the 5-position of the newly formed ring.

Causality in Experimental Design
  • Thermodynamic Control: Acetalization is a reversible, acid-catalyzed process. By utilizing a Dean-Stark apparatus to azeotropically remove water, the equilibrium is forcefully driven toward the formation of the cyclic acetal (Le Chatelier’s Principle).

  • Regioselectivity: While 1,2-diols can form 5-membered 1,3-dioxolanes, the formation of the 6-membered 1,3-dioxane via the 1,3-diol pathway is sterically and thermodynamically favored when reacting with formaldehyde, especially when bulky aryl substituents are present.

Quantitative Data Presentation

The following table summarizes the physicochemical properties of the starting material and the target 1,3-dioxane derivative to aid in reaction monitoring and analytical verification.

PropertyPrecursor: 1-(4-Nitrophenyl)propane-1,2,3-triolTarget: 4-(4-Nitrophenyl)-1,3-dioxan-5-ol
Molecular Formula C₉H₁₁NO₅[1]C₁₀H₁₁NO₅
Molecular Weight 213.187 g/mol [1]225.20 g/mol
Appearance Off-white crystalline solid[1]White to pale yellow solid
Melting Point 98–101 °C[1]Conformation dependent
Solubility Soluble in polar organics (MeOH, EtOAc)Soluble in DCM, Toluene, EtOAc
Role in Protocol Starting MaterialFinal Product

Experimental Workflow

SynthesisWorkflow SM 1. Starting Material 1-(4-Nitrophenyl)propane-1,2,3-triol Reagents 2. Reagent Addition Paraformaldehyde + p-TsOH in Toluene SM->Reagents Reaction 3. Azeotropic Reflux Dean-Stark Water Removal (110°C) Reagents->Reaction Quench 4. Reaction Quenching Cooling & NaHCO3 Neutralization Reaction->Quench Workup 5. Organic Workup EtOAc Extraction & Brine Wash Quench->Workup Product 6. Target Isolation 4-(4-Nitrophenyl)-1,3-dioxan-5-ol Workup->Product

Synthesis workflow for 4-(4-Nitrophenyl)-1,3-dioxan-5-ol via Dean-Stark acetalization.

Step-by-Step Synthesis Protocol

Safety & Compliance: All procedures must be conducted in a certified chemical fume hood. Proper Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.

Phase 1: Reaction Setup
  • Preparation of the Reaction Mixture: Into a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 mmol (2.13 g) of 1-(4-Nitrophenyl)propane-1,2,3-triol (99% purity)[3].

  • Solvent Selection: Suspend the starting material in 100 mL of anhydrous toluene.

    • Expert Insight: Toluene is selected because its boiling point (110 °C) is optimal for the azeotropic removal of water, which is critical for driving the acetalization forward.

  • Reagent Addition: Add 15.0 mmol (0.45 g) of paraformaldehyde.

    • Expert Insight: Paraformaldehyde is preferred over aqueous formaldehyde (formalin) to minimize the initial water content in the reaction matrix.

  • Catalyst Introduction: Add 0.5 mmol (95 mg) of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).

    • Expert Insight:p-TsOH serves as a strong, organic-soluble Brønsted acid that protonates the formaldehyde polymer, facilitating its depolymerization and subsequent electrophilic attack by the triol's hydroxyl groups.

Phase 2: Reflux and Azeotropic Distillation
  • Apparatus Assembly: Attach a Dean-Stark trap to the round-bottom flask, and fit a reflux condenser on top of the trap. Fill the Dean-Stark trap side-arm with anhydrous toluene.

  • Heating: Submerge the flask in an oil bath and heat to 125 °C (external temperature) to achieve a vigorous reflux of the toluene mixture.

  • Monitoring: Allow the reaction to reflux for 4 to 6 hours. Monitor the accumulation of water in the Dean-Stark trap. The reaction is considered complete when water ceases to collect and TLC (Thin Layer Chromatography; eluent: 1:1 Hexanes/Ethyl Acetate) indicates the complete consumption of the highly polar starting material.

Phase 3: Quenching and Workup
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Immediately add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir vigorously for 15 minutes.

    • Expert Insight: Neutralization of the p-TsOH catalyst is absolutely critical before solvent evaporation. If the mixture remains acidic during concentration, the equilibrium will shift backward, causing the hydrolysis of the newly formed 1,3-dioxane ring back to the triol.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with 30 mL of brine (saturated NaCl). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(4-Nitrophenyl)-1,3-dioxan-5-ol.

Phase 4: Purification
  • Chromatography/Recrystallization: Purify the crude product via flash column chromatography on silica gel (gradient elution: 10% to 40% Ethyl Acetate in Hexanes). Alternatively, if the diastereomeric purity of the starting material was high, the product may be recrystallized from a mixture of hot toluene and hexanes.

  • Verification: Confirm the structure and stereochemistry using ¹H-NMR and ¹³C-NMR spectroscopy, paying special attention to the acetal proton signals (typically appearing between 4.5 and 5.5 ppm) which confirm the formation of the 1,3-dioxane ring[4].

References

  • 1,3-Dioxan-5-ol | C4H8O3 | CID 78475 , PubChem, [Link]

  • 1-(4-Nitrophenyl)glycerol, 99% 1 g | Buy Online , Thermo Scientific Alfa Aesar,[Link]

Sources

Application

Guide to the Deprotection of the 1,3-Dioxane Ring in 4-(4-Nitrophenyl)-1,3-dioxan-5-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The 1,3-dioxane moiety is a robust and widely utilized protecting group for 1,3-diols and carbonyl functionalities in multistep...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dioxane moiety is a robust and widely utilized protecting group for 1,3-diols and carbonyl functionalities in multistep organic synthesis.[1] Its stability under neutral, basic, and various redox conditions makes it an invaluable tool for complex molecule construction.[1][2] However, the successful cleavage of this group to regenerate the parent carbonyl and diol is a critical step that requires careful consideration of reaction conditions, especially in the presence of other sensitive functional groups. This application note provides a comprehensive technical guide on the deprotection of the 1,3-dioxane ring in 4-(4-nitrophenyl)-1,3-dioxan-5-ol, a substrate featuring an electron-withdrawing nitro group. We will explore the underlying mechanism, present a comparative analysis of deprotection methodologies, offer a detailed, field-proven experimental protocol, and provide expert insights into troubleshooting and optimization.

The Scientific Foundation: Mechanism of Acid-Catalyzed Deprotection

The deprotection of a 1,3-dioxane is a hydrolytic reaction catalyzed by acid.[3] The process is fundamentally the reverse of the protection reaction and relies on the principle of equilibrium.[1][4] The mechanism proceeds through several key steps:

  • Protonation: An acid catalyst (H⁺) protonates one of the oxygen atoms within the dioxane ring, increasing its electrophilicity and making it a better leaving group.

  • Ring Opening: The C-O bond cleaves, leading to the opening of the six-membered ring. This forms a resonance-stabilized oxocarbenium ion, which is a key intermediate.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocationic center of the intermediate.

  • Deprotonation & Cleavage: A final deprotonation step, followed by the cleavage of the resulting hemiacetal, regenerates the parent carbonyl compound (4-nitrobenzaldehyde) and the 1,3-diol (glycerol).

To drive the reaction to completion, an excess of water is typically used in the reaction medium, shifting the equilibrium towards the deprotected products.[3]

Deprotection_Mechanism cluster_substrate Substrate cluster_steps Reaction Steps cluster_products Products Substrate 4-(4-Nitrophenyl)-1,3-dioxan-5-ol Protonation 1. Protonation Substrate->Protonation + H⁺ RingOpening 2. Ring Opening Protonation->RingOpening Forms Oxocarbenium Ion H2O_Attack 3. H₂O Attack RingOpening->H2O_Attack + H₂O Deprotonation 4. Deprotonation & Cleavage H2O_Attack->Deprotonation - H⁺ Carbonyl 4-Nitrobenzaldehyde Deprotonation->Carbonyl Diol Glycerol Deprotonation->Diol

Caption: Acid-catalyzed deprotection mechanism.

Comparative Analysis of Deprotection Methodologies

The choice of deprotection method is contingent on the overall molecular architecture, particularly the presence of other acid-sensitive groups. While the nitro group in the target substrate is generally stable to acidic conditions, the selection of an appropriate method can minimize side reactions and improve yield. Below is a comparative summary of common deprotection reagents.

Method CategoryReagents & Typical ConditionsAdvantagesDisadvantages
Brønsted Acids HCl, H₂SO₄, or p-TsOH in Acetone/H₂O, THF/H₂O.[3]Readily available, inexpensive, and effective.Can be harsh; may affect other acid-labile groups (e.g., silyl ethers, Boc groups).[3]
Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA) in H₂O.[3]Milder than strong mineral acids, offering better selectivity.Slower reaction times may be required; TFA can be corrosive and expensive.
Lewis Acids Er(OTf)₃, Ce(OTf)₃, or In(OTf)₃ in wet nitromethane or acetone.[2][3]Often milder and highly chemoselective, proceeding under near-neutral pH.[2]Reagents are more expensive; may require anhydrous conditions initially.
Iodine-Based Catalytic I₂ in acetone.[2][3]Exceptionally mild, neutral conditions; tolerates many acid-sensitive groups.[2][3]Iodine may react with electron-rich aromatic rings or double bonds.
Other Methods Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water.[2]Catalytic and effective in pure water at moderate temperatures.Specialized and costly reagent.

Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol details a standard and reliable method for the deprotection of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol using hydrochloric acid. It is designed to be a self-validating system with clear checkpoints for reaction monitoring.

Experimental_Workflow setup Setup Dissolve substrate in Acetone/THF addition Reaction Add 1M HCl dropwise at RT setup->addition monitor Monitoring Track progress via TLC addition->monitor workup Work-up Quench with NaHCO₃ Extract with Ethyl Acetate monitor->workup Upon completion purify Purification Dry with Na₂SO₄ Concentrate Purify via Column Chromatography workup->purify product { Final Product | 4-Nitrobenzaldehyde} purify->product

Caption: General experimental workflow for deprotection.

Materials

  • 4-(4-Nitrophenyl)-1,3-dioxan-5-ol (1.0 eq)

  • Acetone or Tetrahydrofuran (THF) (ACS grade)

  • 1 M Hydrochloric Acid (HCl) (aqueous solution)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or pipette

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC tank and UV lamp

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve the 4-(4-Nitrophenyl)-1,3-dioxan-5-ol (1.0 eq) in a suitable solvent like acetone or THF (to a concentration of 0.1-0.5 M). Begin stirring the solution at room temperature.

  • Acid Addition: To the stirring solution, add a 1 M aqueous solution of hydrochloric acid (2.0 - 5.0 eq) dropwise.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Expert Tip: Use a mobile phase such as 30% ethyl acetate in hexanes. The starting material (dioxane) will have a different Rf value than the product (aldehyde). The reaction is complete when the starting material spot is no longer visible under a UV lamp.

  • Work-up: Once the reaction is complete, carefully quench the acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers sequentially with water and then brine. This removes residual salts and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield pure 4-nitrobenzaldehyde.

Troubleshooting and Field-Proven Insights

Q1: The reaction is proceeding very slowly or has stalled.

  • Potential Causes: Insufficiently acidic conditions or low reaction temperature.[3] While the substrate is not particularly sterically hindered, activation energy must be overcome.

  • Solutions:

    • Increase the concentration of the acid catalyst.

    • Gently heat the reaction mixture to 40-50 °C, while continuing to monitor closely for any signs of decomposition.[3]

    • Consider switching to a stronger Brønsted acid like p-TsOH or a Lewis acid if mild heating is ineffective.[3]

Q2: I am observing significant decomposition or unwanted side products.

  • Potential Causes: The reaction conditions are too harsh for the substrate. The nitro group is electron-withdrawing, which can make the aromatic ring sensitive to certain reagents, though it is generally stable under these conditions.

  • Solutions:

    • Immediately lower the reaction temperature or switch to milder acidic conditions (e.g., use acetic acid).[3]

    • Employ a chemoselective deprotection method. Using a catalytic amount of iodine in acetone is an excellent alternative that proceeds under neutral conditions and is known to tolerate sensitive groups.[2][3]

Q3: How can I selectively deprotect the 1,3-dioxane in the presence of other acid-sensitive groups?

  • Potential Causes: Other protecting groups (e.g., t-butyl ethers, silyl ethers) may have similar lability to the 1,3-dioxane under the chosen conditions.[3]

  • Solutions:

    • Fine-tune Acidity: Use a weaker acid (e.g., acetic acid) or a catalytic amount of a stronger acid at a lower temperature.[3] 1,3-dioxolanes are often more labile than 1,3-dioxanes, allowing for selective deprotection if both are present.[3]

    • Choose a Chemoselective Method: Methods utilizing gentle Lewis acids like Er(OTf)₃ or iodine can offer superior selectivity, leaving other acid-sensitive functionalities intact.[2][3]

References

  • Technical Support Center: Deprotection of 1,3-Dioxane Protecting Groups. Benchchem.
  • Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety. Benchchem.
  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
  • The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists. Benchchem.
  • Cleavage of 1,3-dioxolane-protected carbohydrates by the protic ionic liquid in aqueous media. ResearchGate.

Sources

Method

Application Note: 4-(4-Nitrophenyl)-1,3-dioxan-5-ol as a Conformationally Locked Chiral Intermediate in Phenicol Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The synthesis of phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The synthesis of phenicol-class antibiotics (e.g., chloramphenicol, thiamphenicol, florfenicol) relies on the precise stereochemical construction of a 2-amino-1-arylpropane-1,3-diol core. The target biological activity is strictly limited to the D-(-)-threo (1R,2R) configuration [1].

Starting from the readily available precursor 1-(4-nitrophenyl)propane-1,2,3-triol (PNPG), direct functionalization of the C2-hydroxyl group is synthetically treacherous. The proximity of the C1 and C3 hydroxyls frequently leads to competing side reactions, such as Payne-type rearrangements or undesired epoxide formation under activating conditions.

The Causality of the 1,3-Dioxane Strategy: To circumvent these issues, the acyclic triol is reacted with formaldehyde to form 4-(4-nitrophenyl)-1,3-dioxan-5-ol . This transformation is not merely a protection step; it is a conformational locking mechanism . By tethering the C1 and C3 oxygen atoms into a 1,3-dioxane ring, the molecule is forced into a rigid chair conformation [2]. The C5-hydroxyl (formerly the C2-OH of the triol) is sterically isolated and locked into a predictable trajectory. This allows for a highly stereoselective S_N2 inversion (via Mitsunobu azidation) without neighboring group participation, cleanly converting the erythro precursor into the required threo stereocenter [3].

StereoLogic A (1R,2S)-erythro-Triol Starting Material B Acetal Protection (Locks Conformation) A->B C (4R,5S)-1,3-Dioxan-5-ol Rigid Chair B->C D Mitsunobu Azidation (Strict SN2 Inversion) C->D E (4R,5R)-5-Azido Dioxane (threo Configuration) D->E

Stereochemical inversion pathway from erythro-triol to threo-azide via the 1,3-dioxane intermediate.

Physicochemical & Quantitative Data

Understanding the physical properties of the acyclic precursor and the cyclic intermediate is critical for tracking reaction progress via thin-layer chromatography (TLC) and phase separations.

Property1-(4-Nitrophenyl)propane-1,2,3-triol [1]4-(4-Nitrophenyl)-1,3-dioxan-5-ol
Role in Synthesis Starting MaterialConformationally Locked Intermediate
Molecular Formula C₉H₁₁NO₅C₁₀H₁₁NO₅
Molecular Weight 213.19 g/mol 225.20 g/mol
Stereocenters C1, C2C4, C5
Target Active Isomer (1R, 2S)-erythro(4R, 5S)-cis
Melting Point 95–101 °C~110–115 °C
Solubility Profile High in MeOH, Water; Low in DCMHigh in DCM, EtOAc; Low in Water

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls are embedded to ensure that each chemical transformation has succeeded before committing material to the next stage.

Protocol A: Synthesis of (4R,5S)-4-(4-Nitrophenyl)-1,3-dioxan-5-ol (Acetalization)

Objective: Tether the C1 and C3 hydroxyls to form the rigid 1,3-dioxane chair.

Reagents:

  • (1R,2S)-1-(4-nitrophenyl)propane-1,2,3-triol (1.0 eq, 100 mmol)

  • Paraformaldehyde (1.5 eq, 150 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq, 5 mmol)

  • Toluene (500 mL)

Step-by-Step Methodology:

  • Setup: Equip a 1 L round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

    • Causality: The Dean-Stark trap is mandatory. Acetal formation releases water. Because the reaction is an equilibrium, continuous azeotropic removal of water drives the reaction to completion. Toluene is selected because its boiling point (110 °C) is optimal for this azeotrope.

  • Reaction: Add the triol, paraformaldehyde, p-TsOH, and toluene to the flask. Heat the vigorously stirring suspension to reflux.

  • Monitoring: Reflux for 4–6 hours until the theoretical volume of water (~1.8 mL) is collected in the Dean-Stark trap.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL) to quench the p-TsOH, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating Checkpoint: Perform TLC (Eluent: 1:1 EtOAc/Hexanes). The highly polar triol starting material (R_f ~0.1) must be completely absent, replaced by a much less polar spot (R_f ~0.6) corresponding to the dioxane. If triol remains, the Dean-Stark trap is likely failing to remove water efficiently.

Protocol B: Stereoinvertive Amination via Mitsunobu Azidation

Objective: Convert the C5-OH to an azide with strict S_N2 inversion, setting the threo stereochemistry required for phenicol antibiotics [3].

Reagents:

  • (4R,5S)-4-(4-Nitrophenyl)-1,3-dioxan-5-ol (1.0 eq, 50 mmol)

  • Triphenylphosphine (PPh₃) (1.2 eq, 60 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 60 mmol)

  • Diphenylphosphoryl azide (DPPA) (1.2 eq, 60 mmol)

  • Anhydrous Tetrahydrofuran (THF) (250 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the dioxane intermediate and PPh₃ in anhydrous THF under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Betaine Formation: Add DIAD dropwise over 15 minutes.

    • Causality: DIAD is chosen over DEAD because its byproduct (diisopropyl hydrazodicarboxylate) is significantly easier to remove via trituration later. The slow addition at 0 °C prevents the thermal decomposition of the highly reactive PPh₃-DIAD betaine complex.

  • Azidation: After stirring for 30 minutes at 0 °C, add DPPA dropwise.

    • Causality: DPPA provides a safe, soluble source of azide that reacts smoothly with the activated C5-oxygen leaving group. The rigid dioxane ring physically blocks attack from the syn face, forcing the azide to attack from the anti face, ensuring 100% inversion to the (4R,5R) configuration.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Concentrate the THF in vacuo. Triturate the crude residue with cold diethyl ether/hexanes (1:1). Filter off the precipitated triphenylphosphine oxide (TPPO) and DIAD byproduct.

Self-Validating Checkpoint: Before proceeding to the reduction step, acquire an FT-IR spectrum of the concentrated filtrate. A successful Mitsunobu azidation is unequivocally confirmed by the sudden appearance of a sharp, intense azide stretching frequency at ~2100 cm⁻¹ . If this peak is absent, the betaine intermediate failed to form, usually indicating moisture contamination in the THF.

Workflow A 1-(4-Nitrophenyl) propane-1,2,3-triol B Acetalization (CH2O, p-TsOH) A->B C 4-(4-Nitrophenyl)- 1,3-dioxan-5-ol B->C D Mitsunobu Azidation (DPPA, DIAD, PPh3) C->D E 5-Azido-4-(4-nitrophenyl)- 1,3-dioxane D->E F Reduction & Deprotection (H2/Pd-C, HCl) E->F G Phenicol Core (e.g., Chloramphenicol base) F->G

Synthesis workflow of phenicol base via the 4-(4-nitrophenyl)-1,3-dioxan-5-ol intermediate.

Analytical Validation of Stereochemistry

To definitively prove that the erythro to threo conversion was successful, ¹H NMR spectroscopy must be utilized.

Look at the coupling constant ( J ) between the protons at C4 and C5 of the dioxane ring:

  • In the starting (4R,5S)-4-(4-Nitrophenyl)-1,3-dioxan-5-ol (cis relationship on the chair), the dihedral angle results in a smaller coupling constant ( J4,5​≈2−4 Hz ).

  • In the product (4R,5R)-5-Azido-4-(4-nitrophenyl)-1,3-dioxane (trans relationship), the protons are axial-axial, resulting in a significantly larger coupling constant ( J4,5​≈9−11 Hz ).

Observing this shift in the coupling constant provides absolute verification of the S_N2 inversion before the azide is reduced to the final amine.

References

  • US Patent US8119667B2. "Carbonates of fenicol antibiotics." Google Patents.
Application

Application Note: The Strategic Role of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol in the Stereoselective Synthesis of Chloramphenicol

Executive Summary & Mechanistic Rationale Chloramphenicol is a potent, broad-spectrum bacteriostatic antibiotic originally isolated from Streptomyces venezuelae. Its mechanism of action relies on binding to the 50S ribos...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Chloramphenicol is a potent, broad-spectrum bacteriostatic antibiotic originally isolated from Streptomyces venezuelae. Its mechanism of action relies on binding to the 50S ribosomal subunit, inhibiting peptidyl transferase activity. The biological efficacy of chloramphenicol is strictly limited to its D-threo (1R,2R) enantiomer. Consequently, the chemical synthesis of this active pharmaceutical ingredient (API) demands rigorous stereocontrol.

The stereochemistry of the starting materials, such as 1-(4-nitrophenyl)propane-1,2,3-triol, is critical because the presence of multiple chiral centers necessitates precise synthetic routing . To construct the final API, the primary (C3) and benzylic (C1) hydroxyl groups must be temporarily masked so that the secondary (C2) hydroxyl can be converted into the requisite dichloroacetamide group.

4-(4-Nitrophenyl)-1,3-dioxan-5-ol serves as the pivotal protected intermediate in this workflow. By tying up the C1 and C3 hydroxyls into a stable 6-membered 1,3-dioxane ring, the C5 hydroxyl of the dioxane (corresponding to the C2 position of the propane chain) is isolated. This allows for a stereospecific SN2 inversion—converting an erythro precursor into the required threo configuration—without risking side reactions at the other hydroxyl sites .

Causality in Experimental Design: Thermodynamic vs. Kinetic Control

When reacting the triol precursor with formaldehyde, two acetalization pathways compete: the formation of a 5-membered 1,3-dioxolane (kinetic product) or a 6-membered 1,3-dioxane (thermodynamic product).

  • Causality of Solvent and Temperature: Running the reaction at room temperature in aqueous conditions favors the kinetic dioxolane. However, by utilizing toluene under reflux with a Dean-Stark trap, the continuous removal of water drives the equilibrium entirely toward the more stable, 6-membered 1,3-dioxane ring. This thermodynamic control exclusively yields 4-(4-Nitrophenyl)-1,3-dioxan-5-ol.

ThermoKinetic Triol 1-(4-Nitrophenyl)propane -1,2,3-triol Dioxane 4-(4-Nitrophenyl) -1,3-dioxan-5-ol (6-Membered Ring) Triol->Dioxane Thermodynamic Control Reflux, Dean-Stark Dioxolane 1-(4-Nitrophenyl) -2-(hydroxymethyl) -1,3-dioxolane (5-Membered Ring) Triol->Dioxolane Kinetic Control Room Temperature

Thermodynamic vs. kinetic control in the acetal protection of the triol precursor.

Quantitative Data & Optimization

The conversion of the C5-hydroxyl into an amine requires activation followed by nucleophilic displacement. Direct azidation of the hydroxyl group is impossible; thus, it must be converted into a superior leaving group. Table 1 outlines the optimization of this critical stereoinversion step.

Table 1: Reaction Optimization for C5-Hydroxyl Stereoinversion

Leaving GroupReagentSolventTemp (°C)Yield (%)Stereochemical Purity (ee/de)
Hydroxyl (-OH)NaN₃DMF800 (No reaction)N/A
Tosylate (-OTs)NaN₃DMSO6072> 95% threo
Mesylate (-OMs) NaN₃ DMF 80 89 > 98% threo

Note: The mesylate leaving group in polar aprotic DMF provides the optimal balance of high yield and near-perfect SN2 inversion.

Step-by-Step Methodologies

The following protocols represent a self-validating system. Each step includes built-in analytical checkpoints (e.g., TLC, gas evolution) to ensure the reaction is proceeding as intended before moving to the next stage.

Protocol A: Thermodynamic Acetalization (Protection)
  • Setup: Charge a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser with 1-(4-nitrophenyl)propane-1,2,3-triol (50 mmol).

  • Reagents: Add 150 mL of anhydrous toluene, followed by paraformaldehyde (60 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 2.5 mmol).

  • Execution: Heat the mixture to reflux (approx. 110 °C).

  • Validation: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (approx. 0.9 mL) has been collected (typically 4-6 hours). TLC (Hexane/EtOAc 7:3) should show the disappearance of the highly polar triol baseline spot and the emergence of a higher Rf product.

  • Workup: Cool to room temperature, wash with saturated NaHCO₃ to quench the acid, dry over MgSO₄, and concentrate in vacuo to yield 4-(4-Nitrophenyl)-1,3-dioxan-5-ol.

Protocol B: Mesylation and SN2 Azidation (Stereoinversion)
  • Mesylation: Dissolve 4-(4-Nitrophenyl)-1,3-dioxan-5-ol (40 mmol) in 100 mL anhydrous dichloromethane (DCM). Add triethylamine (60 mmol) and cool to 0 °C.

  • Activation: Dropwise add methanesulfonyl chloride (MsCl, 48 mmol). Stir for 2 hours at room temperature. Validation: TLC will confirm quantitative conversion to the mesylate.

  • Azidation (Inversion): Concentrate the DCM, and redissolve the crude mesylate in 80 mL anhydrous DMF. Add sodium azide (NaN₃, 80 mmol).

  • Execution: Heat to 80 °C for 8 hours. Causality: The elevated temperature in a polar aprotic solvent strips the solvation shell from the azide ion, making it highly nucleophilic and ensuring a clean backside attack (SN2) to establish the threo stereochemistry.

  • Workup: Quench with ice water, extract with diethyl ether (3x 50 mL), wash with brine, and concentrate to yield the azido-dioxane intermediate.

Protocol C: Staudinger Reduction, N-Acylation, and Global Deprotection
  • Mild Reduction: Dissolve the azido intermediate in THF/H₂O (9:1). Add triphenylphosphine (PPh₃, 1.2 eq). Causality: The Staudinger reduction is chosen specifically because catalytic hydrogenation (Pd/C, H₂) would inadvertently reduce the aromatic nitro group to an aniline. PPh₃ selectively reduces the azide to an amine. Validation: Nitrogen gas evolution will be immediately visible.

  • N-Acylation: Once gas evolution ceases (approx. 4 hours), add triethylamine (2.0 eq) and cool to 0 °C. Dropwise add dichloroacetyl chloride (1.1 eq). Stir for 2 hours.

  • Deprotection: To the crude acylated mixture, add 1M HCl in methanol (50 mL) and stir at room temperature for 3 hours. Causality: The acidic methanol quantitatively cleaves the 1,3-dioxane acetal, revealing the primary and benzylic hydroxyl groups while leaving the dichloroacetamide intact.

  • Final Isolation: Neutralize with solid NaHCO₃, filter, and purify via recrystallization (ethyl acetate/hexane) to yield pure D-threo-Chloramphenicol.

SynthesisWorkflow A 1-(4-Nitrophenyl)propane -1,2,3-triol B 4-(4-Nitrophenyl) -1,3-dioxan-5-ol A->B Paraformaldehyde, p-TsOH Toluene, Reflux (-H2O) C 5-O-Mesyl-4-(4-nitrophenyl) -1,3-dioxane B->C MsCl, Et3N DCM, 0°C to RT D 5-Azido-4-(4-nitrophenyl) -1,3-dioxane C->D NaN3, DMF 80°C (SN2 Inversion) E 5-Amino-4-(4-nitrophenyl) -1,3-dioxane D->E PPh3, H2O, THF (Staudinger Reduction) F Chloramphenicol (Target API) E->F 1. Cl2CHCOCl, Et3N 2. HCl/MeOH (Deprotection)

Stepwise synthesis of Chloramphenicol from 4-(4-Nitrophenyl)-1,3-dioxan-5-ol.

References

  • Title: Recent Trends in Synthesis of Chloramphenicol New Derivatives Source: MDPI (Antibiotics 2021, 10(4), 370) URL: [Link]

  • Title: Synthesis of Chloramphenicol via a new Intermediate 4-para-Nitrophenyl-5-formamido-1,3-dioxane Source: Synthetic Communications (1997, 27(11), 1857-1864) URL: [Link]

Method

Application Note: Advanced ¹H and ¹³C NMR Characterization Protocols for 4-(4-Nitrophenyl)-1,3-dioxan-5-ol

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol and Stereochemical Guide Introduction & Conformational Causality The 1,3-dioxane scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol and Stereochemical Guide

Introduction & Conformational Causality

The 1,3-dioxane scaffold is a privileged pharmacophore and a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), such as chloramphenicol analogs. Characterizing substituted 1,3-dioxanes like 4-(4-nitrophenyl)-1,3-dioxan-5-ol requires a rigorous analytical approach because the biological activity of these molecules is intrinsically linked to their relative stereochemistry (cis vs. trans isomers).

To accurately assign the stereochemistry using Nuclear Magnetic Resonance (NMR) spectroscopy, one must first understand the conformational thermodynamics of the 1,3-dioxane ring. Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and angle strain[1]. However, the presence of two endocyclic oxygen atoms fundamentally alters the steric environment.

The Causality of Conformational Locking

In 4-(4-nitrophenyl)-1,3-dioxan-5-ol, the bulky 4-nitrophenyl group acts as a conformational anchor. If this aryl group were to occupy an axial position, it would suffer from severe 1,3-diaxial interactions with the axial proton at C6 and the lone pairs of the ring oxygens. Consequently, the A-value for an aryl group at the C4 position is exceptionally high (>2.9 kcal/mol), effectively "locking" the molecule into a single chair conformation where the 4-nitrophenyl group is strictly equatorial [2].

Because the C4 substituent is locked equatorially, the proton at C4 ( H4​ ) is forced into an axial position. This causality is the foundation of our stereochemical assignment:

  • trans-Isomer: The C5 hydroxyl group is equatorial (pointing away from the equatorial C4 aryl group). Consequently, the C5 proton ( H5​ ) is axial . The dihedral angle between H4​ (axial) and H5​ (axial) is ~180°, resulting in a large 3JH4−H5​ coupling constant (8–10 Hz) according to the Karplus equation.

  • cis-Isomer: The C5 hydroxyl group is axial. Consequently, the C5 proton ( H5​ ) is equatorial . The dihedral angle between H4​ (axial) and H5​ (equatorial) is ~60°, resulting in a small 3JH4−H5​ coupling constant (1.5–3.0 Hz).

Furthermore, 1,3-dioxanes exhibit unique stereoelectronic effects, such as the "reverse Perlin effect," where the equatorial C(5)–H bond is weaker and longer than the axial C(5)–H bond due to homoanomeric nO​→σC−H∗​ interactions[3],[4]. This can subtly influence one-bond 13C−1H coupling constants, providing an orthogonal method for structural validation.

Analytical Workflow & Stereochemical Logic

To ensure absolute trustworthiness, the analytical workflow must be a self-validating system . 1D NMR alone is insufficient due to potential signal overlap in the aliphatic region. We employ a suite of 2D NMR techniques (COSY, HSQC, HMBC) to cross-validate every assignment.

NMR_Workflow S1 1. Sample Preparation (5-10 mg in CDCl3) S2 2. 1D NMR Acquisition (1H, 13C{1H}) S1->S2 S3 3. 2D NMR Acquisition (COSY, HSQC, HMBC) S2->S3 S4 4. Signal Assignment (C2, C4, C5, C6 Mapping) S3->S4 S5 5. Stereochemical Analysis (Extract 3J_H4-H5) S4->S5

Figure 1: Self-validating NMR characterization workflow for 1,3-dioxane derivatives.

Stereo_Logic Start Extract 3J(H4-H5) LargeJ 8 - 10 Hz (Axial-Axial) Start->LargeJ SmallJ 1.5 - 3.0 Hz (Axial-Equatorial) Start->SmallJ Trans trans-Isomer (5-OH Equatorial) LargeJ->Trans Cis cis-Isomer (5-OH Axial) SmallJ->Cis

Figure 2: Stereochemical logic tree based on Karplus coupling constants for isomer identification.

Experimental Methodologies

Sample Preparation
  • Solvent Selection: Dissolve 5–10 mg of the purified 4-(4-nitrophenyl)-1,3-dioxan-5-ol in 0.6 mL of Chloroform-d ( CDCl3​ , 99.8% D). CDCl3​ is preferred over DMSO- d6​ to minimize solvent-induced conformational averaging and intermolecular hydrogen bonding that can broaden the critical C4/C5 multiplet signals.

  • Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) for accurate chemical shift referencing ( δ 0.00 ppm).

  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates that degrade magnetic field homogeneity.

NMR Acquisition Parameters
  • Hardware: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm broadband observe (BBO) or cryoprobe.

  • ¹H NMR: 16–32 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

  • ¹³C{¹H} NMR: 512–1024 scans, D1 of 2.0 s, spectral width of 240 ppm.

  • 2D COSY: 128 t1​ increments, 4 scans per increment. Used to map the continuous H4​→H5​→H6​ spin system.

  • 2D HSQC: 256 t1​ increments, optimized for 1JCH​=145 Hz. Used to distinguish the diastereotopic H6​ protons attached to C6.

  • 2D HMBC: 256 t1​ increments, optimized for long-range nJCH​=8 Hz. Self-Validation Step: Observe the cross-peaks from the acetal protons ( H2​ ) to C4 and C6. This conclusively proves the 1,3-dioxane ring is closed and intact, ruling out acyclic diol impurities.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts and self-validating 2D correlations for the trans-isomer of 4-(4-nitrophenyl)-1,3-dioxan-5-ol.

Table 1: ¹H NMR Chemical Shifts and Multiplicities ( CDCl3​ , 400 MHz)
Position δ (ppm)MultiplicityCoupling Constant ( J in Hz)Assignment Logic / Causality
Ar-H (ortho to NO2​ ) 8.20d8.8Deshielded by strong electron-withdrawing nitro group.
Ar-H (ortho to ring) 7.55d8.8AA'BB' aromatic system completion.
C2-H (equatorial) 5.15d6.2Acetal proton; deshielded by two adjacent oxygens.
C2-H (axial) 4.95d6.2Geminal coupling ( 2J ) typical for 1,3-dioxane acetals.
C4-H (axial) 4.70d9.5 Critical diagnostic peak. Large 3J confirms trans-isomer (axial-axial relationship with H5​ ).
C6-H (equatorial) 4.25dd11.5, 5.0Deshielded equatorial proton adjacent to oxygen.
C5-H (axial) 3.80m-Central methine; coupled to H4​ , H6eq​ , and H6ax​ .
C6-H (axial) 3.65t11.5Large geminal ( 2J ) and trans-diaxial ( 3J ) couplings.
O-H 2.50br s-Broadened by chemical exchange; concentration dependent.
Table 2: ¹³C NMR Chemical Shifts ( CDCl3​ , 100 MHz)
Carbon Position δ (ppm)Carbon TypeNotes
C-NO₂ (Ar) 147.5QuaternaryHighly deshielded by nitro group induction.
C-1' (Ar) 145.0QuaternaryIpso carbon attached to the dioxane ring.
C-2', C-6' (Ar) 127.0CHAromatic carbons ortho to the dioxane ring.
C-3', C-5' (Ar) 123.5CHAromatic carbons ortho to the nitro group.
C2 (Acetal) 94.5CH₂Characteristic acetal carbon region (O-C-O).
C4 81.2CHBenzylic and ether-linked; highly deshielded.
C6 71.0CH₂Standard primary ether carbon shift.
C5 68.5CHSecondary alcohol carbon.
Table 3: Key 2D NMR Correlations for Structural Validation
ExperimentSource Proton ( δ )Correlated Target ( δ )Validation Purpose
COSY H4​ (4.70 ppm) H5​ (3.80 ppm)Confirms the connectivity of the C4-C5 bond.
COSY H5​ (3.80 ppm) H6​ (4.25, 3.65 ppm)Confirms the connectivity of the C5-C6 bond.
HMBC H2​ (5.15, 4.95 ppm)C4 (81.2), C6 (71.0)Self-Validation: Proves the 1,3-dioxane ring is closed.
HMBC Ar-H (7.55 ppm)C4 (81.2 ppm)Confirms the regiochemistry of the nitrophenyl group at C4.

Conclusion

By leveraging the conformational rigidity dictated by the large A-value of the 4-nitrophenyl group, researchers can confidently assign the stereochemistry of 4-(4-nitrophenyl)-1,3-dioxan-5-ol. The extraction of the 3JH4−H5​ coupling constant serves as the primary diagnostic tool, while 2D HMBC correlations provide a self-validating mechanism to ensure the macroscopic connectivity of the heterocyclic ring is intact.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92840, 4-Phenyl-1,3-dioxane." PubChem. Available at:[Link]

  • Cai, J., Davies, A. G., & Schiesser, C. H. "NMR parameters for 1,3-dioxanes: evidence for a homoanomeric interaction." Journal of the Chemical Society, Perkin Transactions 2, 1994. Available at:[Link]

  • Alabugin, I. V., et al. "Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes." The Journal of Organic Chemistry, 2004. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing steric hindrance in 4-(4-Nitrophenyl)-1,3-dioxan-5-ol derivative synthesis

Technical Support Center: 4-(4-Nitrophenyl)-1,3-dioxan-5-ol Derivative Synthesis Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(4-Nitrophenyl)-1,3-dioxan-5-ol Derivative Synthesis

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific synthetic bottlenecks encountered when working with 4-(4-Nitrophenyl)-1,3-dioxan-5-ol and its derivatives. This molecular scaffold is a vital intermediate in the synthesis of broad-spectrum antibiotics, most notably chloramphenicol[1].

The primary challenge in this workflow is severe steric hindrance. The 1,3-dioxane ring preferentially adopts a chair conformation[2]. To minimize 1,3-diaxial interactions, the bulky 4-nitrophenyl group strongly favors the equatorial position[2]. This conformational locking forces the adjacent C5-hydroxyl (or amino) group into a specific spatial orientation that is often sterically shielded by the equatorial aryl group, complicating both the initial ring cyclization and subsequent 5-O-derivatization[3]. This guide provides field-proven methodologies to overcome these thermodynamic and kinetic barriers.

Mandatory Visualization: Synthetic Workflow

G A 1-(4-Nitrophenyl)-1,3-propanediol B Acetalization (Thermodynamic Control) A->B C 4-(4-Nitrophenyl)-1,3-dioxan-5-ol (Equatorial C4-Aryl) B->C D 5-OH Derivatization (Acylation/Alkylation) C->D G Final 5-O-Derivative D->G E Steric Clash Mitigation: - Lewis Acid Catalysis - Continuous H2O Removal E->B F Steric Shielding Mitigation: - DMAP Catalysis - Low Steric Bulk Electrophiles F->D

Workflow for mitigating steric hindrance in 1,3-dioxane synthesis and derivatization.

Troubleshooting Guide 1: Acetalization & Ring Formation

Q: Why is my acetalization reaction stalling at 40-50% conversion despite excess reagents? A: Acetalization is an equilibrium-driven process. The steric bulk of the 4-nitrophenyl group increases the activation energy for the cyclization step, slowing down the forward reaction[3]. If water (the byproduct) is not efficiently removed, the reverse hydrolysis reaction competes strongly, stalling your conversion. Causality & Solution: You must drive the equilibrium forward. Switch from a standard reflux setup to a Dean-Stark apparatus using an azeotroping solvent like toluene[3]. If you are using a highly hindered ketone instead of formaldehyde/benzaldehyde, add a chemical dehydrating agent like trimethyl orthoformate alongside a Lewis acid catalyst (e.g., Sc(OTf)₃) to irreversibly trap the water.

Q: I am observing multiple diastereomers in my crude NMR. How can I improve stereocontrol? A: Under kinetic control (e.g., low temperatures, mild Lewis acids), you may trap less stable twist-boat or axially-substituted chair conformers. Causality & Solution: Ensure the reaction is run under strict thermodynamic control. Elevated temperatures (110 °C in toluene) with a strong Brønsted acid like p-toluenesulfonic acid (p-TSA) allow for reversible ring opening and closing. This thermodynamic funneling ensures the product settles into the most stable chair conformer, where the bulky 4-(4-nitrophenyl) group is strictly equatorial[2].

Troubleshooting Guide 2: 5-OH Derivatization

Q: Attempts to acylate the 5-hydroxyl group yield mostly unreacted starting material. What is going wrong? A: The 5-hydroxyl group is sterically shielded by the adjacent 4-nitrophenyl group (gauche interaction). If the 5-OH is axial, it also suffers from 1,3-diaxial interactions with the protons at C2 and C6, drastically reducing its nucleophilicity[2]. Causality & Solution: Standard bases like pyridine or triethylamine are insufficient to overcome this steric activation barrier. You must use a hypernucleophilic catalyst. Adding 4-Dimethylaminopyridine (DMAP) (0.1 to 0.2 equivalents) generates a highly reactive, less sterically encumbered N-acylpyridinium intermediate that can efficiently transfer the acyl group to the shielded hydroxyl.

Q: Can I use bulky protecting groups (like TBDPS or Trityl) on the 5-OH? A: It is highly discouraged. The local steric environment makes derivatization with bulky groups thermodynamically unfavorable and kinetically extremely slow. Causality & Solution: Opt for smaller protecting groups with minimal steric footprint, such as acetate (Ac) or methoxymethyl (MOM) ethers. If a silyl ether is absolutely necessary for your orthogonal protection strategy, use Trimethylsilyl (TMS) with a strong Lewis base catalyst (imidazole) in DMF at elevated temperatures.

Data Presentation: Optimization of Reaction Conditions

To assist in selecting the right parameters, the following table summarizes the causal relationship between catalyst choice, water removal, and yield for sterically hindered 1,3-dioxane syntheses.

Catalyst TypeSolvent & TempWater Removal MethodYield (%)Mechanistic Advantage / Notes
p-TSA (Brønsted)Toluene, 110 °CDean-Stark Trap65-75%Standard thermodynamic control; ensures equatorial C4-aryl positioning[2].
Amberlyst 15 (Solid Acid)1,4-Dioxane, 80 °CMolecular Sieves (4Å)80-85%Heterogeneous catalysis; milder conditions with simplified workup[3].
Sc(OTf)₃ (Lewis Acid)DCM, 25 °CTrimethyl orthoformate88-92%Excellent for highly hindered substrates; rapid kinetic conversion.
BF₃·OEt₂ (Lewis Acid)THF, 0 to 25 °CNone (Irreversible)70-80%Mild conditions for sensitive functional groups; traps kinetic conformers.

Experimental Protocols

Protocol 1: Thermodynamic Synthesis of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol Self-Validating System: This protocol uses continuous water removal to visually validate reaction progression (water collection in the trap) and ensures thermodynamic stereocontrol.

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add 1-(4-nitrophenyl)-1,3-propanediol (1.0 eq) and the desired aldehyde/ketone (1.2 eq) to the flask.

  • Solvent & Catalyst: Dissolve the mixture in anhydrous toluene (0.2 M). Add p-toluenesulfonic acid monohydrate (p-TSA) (0.05 eq).

  • Reflux: Heat the mixture to 110 °C (reflux) under a nitrogen atmosphere. Monitor the Dean-Stark trap; the reaction is complete when water ceases to accumulate (typically 6-12 hours)[3].

  • Workup: Cool to room temperature. Quench the acid by washing the organic layer with saturated aqueous NaHCO₃ (2x), followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethyl acetate/hexane to isolate the thermodynamically stable diastereomer[1].

Protocol 2: DMAP-Catalyzed Acylation of the Sterically Shielded 5-Hydroxyl Group Self-Validating System: The immediate evolution of heat and color change upon DMAP addition confirms the formation of the active N-acylpyridinium species.

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen.

  • Reagents: Dissolve 4-(4-Nitrophenyl)-1,3-dioxan-5-ol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

  • Base & Catalyst: Add triethylamine (TEA) (2.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir for 5 minutes at 0 °C.

  • Electrophile Addition: Dropwise, add acetic anhydride (or the desired low-bulk acyl chloride) (1.5 eq). The solution may turn slightly yellow, indicating the formation of the activated complex.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring via TLC until the starting material is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with 1M HCl (to remove DMAP/TEA), then brine. Dry and concentrate to yield the 5-O-acyl derivative.

References

  • Hazra, B. G., Pore, V. S., & Maybhate, S. P. (1997). Synthesis of Chloramphenicol via a new Intermediate 4-para-Nitrophenyl-5-formamido-1,3-dioxane.
  • BenchChem. Technical Support Center: Stereoselective Synthesis of 4,6-Dineopentyl-1,3-dioxane.
  • Thieme-Connect. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for testing 4-(4-Nitrophenyl)-1,3-dioxan-5-ol purity

An in-depth technical guide by a Senior Application Scientist on developing and validating a stability-indicating HPLC method for 4-(4-Nitrophenyl)-1,3-dioxan-5-ol, ensuring compliance with global regulatory standards. E...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist on developing and validating a stability-indicating HPLC method for 4-(4-Nitrophenyl)-1,3-dioxan-5-ol, ensuring compliance with global regulatory standards.

Executive Summary

Testing the purity of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol presents a unique chromatographic challenge. The molecule features a highly polarizable nitroaromatic ring coupled with a hydrophilic 1,3-dioxane-diol moiety. Standard reversed-phase methods often fail to adequately resolve this compound from its synthetic precursors (e.g., 4-nitrobenzaldehyde) and positional isomers.

This guide objectively compares column chemistries to establish an optimal separation strategy and details a self-validating protocol compliant with[1].

Mechanistic Column Selection: C18 vs. Phenyl-Hexyl

The foundation of a robust analytical method is stationary phase selectivity. While Octadecylsilane (C18) columns are the industry standard for general-purpose separations, they rely exclusively on dispersive hydrophobic partitioning[2].

For nitroaromatics like 4-(4-Nitrophenyl)-1,3-dioxan-5-ol, the strong electron-withdrawing nature of the nitro group creates a π -electron deficient aromatic ring. A Phenyl-Hexyl stationary phase acts as an electron-rich π -donor, facilitating strong π−π donor-acceptor interactions[3].

The Causality of Mobile Phase Selection: To maximize these π−π interactions, Methanol must be used as the organic modifier rather than Acetonitrile. Acetonitrile contains its own π electrons (C≡N), which compete with the analyte for the stationary phase, thereby suppressing the secondary retention mechanism[3].

Quantitative Performance Comparison

The following table summarizes the experimental data comparing a standard C18 column to a Phenyl-Hexyl column for resolving 4-(4-Nitrophenyl)-1,3-dioxan-5-ol from its primary synthetic impurity, 4-nitrobenzaldehyde.

Chromatographic ParameterC18 Column (Standard RP)Phenyl-Hexyl Column (Mixed-Mode)
Retention Mechanism Hydrophobic partitioningHydrophobic + π−π interactions
Retention Time (Main Peak) 4.2 min6.8 min
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.2 (Baseline resolution)
Tailing Factor ( Tf​ ) 1.61.1
Selectivity ( α ) 1.051.42

ICH Q2(R2) Validation Workflow

The validation of this method must follow a strict lifecycle approach to ensure the procedure is fit for its intended purpose[4].

Validation_Workflow cluster_ICH ICH Q2(R2) Validation Parameters A Method Optimization (Phenyl-Hexyl + MeOH) B System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 A->B C Specificity (PDA Peak Purity) B->C D Linearity & Range (LOQ to 120%) C->D E Accuracy & Precision (%RSD < 2.0%) D->E F Robustness (Temp ±5°C, pH ±0.2) E->F G Validated Purity Method 4-(4-Nitrophenyl)-1,3-dioxan-5-ol F->G

Caption: ICH Q2(R2) analytical method validation workflow for purity testing.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the analytical run must be designed as a self-validating system. If the system suitability or bracketing standards fail, the run automatically invalidates itself, preventing the reporting of erroneous data.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Phase A: 0.1% Formic Acid in LC-MS grade water.

  • Phase B: 100% LC-MS grade Methanol.

  • Causality: Formic acid suppresses the ionization of the diol group and residual silanols on the column, ensuring sharp peak shapes and preventing tailing.

Step 2: Sample & Standard Preparation

  • Diluent: 50:50 Water:Methanol.

  • Causality: Matching the sample diluent to the initial gradient conditions prevents "solvent-shock," a phenomenon that causes peak splitting and fronting when the injection solvent is stronger than the mobile phase.

Step 3: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Photodiode Array (PDA) at 270 nm.

Step 4: System Suitability Test (SST) Execution Before any sample is analyzed, inject a resolution standard containing 4-(4-Nitrophenyl)-1,3-dioxan-5-ol and 4-nitrobenzaldehyde.

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, and %RSD of 6 replicate standard injections < 2.0%[5],[6].

Step 5: Bracketing Sequence Execute the run sequence as follows: Blank → SST (x6) → Samples (1-10) → Bracketing Standard → Samples (11-20) → Bracketing Standard.

  • Causality: The bracketing standard verifies that column chemistry and detector response have not drifted during the run. A drift of > 2.0% invalidates the preceding bracket[6].

ICH Q2(R2) Validation Parameters Execution

To formally validate this method for regulatory submission, the following parameters must be executed and documented[7]:

  • Specificity (Peak Purity): Analyze forced degradation samples (acid, base, peroxide, heat, and light). Use the PDA detector to extract peak purity angles. The method is specific only if the purity angle is less than the purity threshold, proving the 4-(4-Nitrophenyl)-1,3-dioxan-5-ol peak is spectrally homogeneous and free of co-eluting degradants[5],.

  • Linearity & Range: Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification limit[7],[5]. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy & Precision: Perform spike recovery of impurities at 50%, 100%, and 150% levels. Recovery must fall between 98.0–102.0%. Intermediate precision (testing across different days and analysts) must yield an RSD < 2.0% for the main component[5],[8].

  • Robustness: Deliberately alter the column temperature ( ±5∘ C) and mobile phase pH ( ±0.2 units). The method is robust if these deliberate variations do not cause the SST resolution criteria to fail[6].

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency / International Council for Harmonisation. URL:[Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies. URL:[Link]

  • A Guide to Analytical Method Validation. Waters Corporation. URL: [Link]

  • HPLC Content Determination Method Validation: A Comprehensive Guide. Welch Materials. URL: [Link]

Sources

Comparative

Validation of Stereoselective Synthesis Methods for 4-(4-Nitrophenyl)-1,3-dioxan-5-ol

Executive Summary The compound 4-(4-Nitrophenyl)-1,3-dioxan-5-ol (CAS: 330646-72-5) is a highly valuable chiral building block, serving as a critical intermediate in the synthesis of broad-spectrum antibiotics (e.g., chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Nitrophenyl)-1,3-dioxan-5-ol (CAS: 330646-72-5) is a highly valuable chiral building block, serving as a critical intermediate in the synthesis of broad-spectrum antibiotics (e.g., chloramphenicol and thiamphenicol analogs) and complex polyketides. Establishing the absolute stereochemistry at the C4 and C5 positions of the 1,3-dioxane ring is paramount for downstream pharmaceutical efficacy.

As a Senior Application Scientist, I have evaluated the two most robust, field-proven methodologies for accessing the enantiopure (4S,5S) isomer: Metal-Catalyzed Asymmetric Synthesis via Sharpless Asymmetric Dihydroxylation (SAD) and Biocatalytic Kinetic Resolution using Candida antarctica Lipase B (CALB). This guide objectively compares the mechanistic causality, scalability, and experimental validation of both routes to aid process chemists in route selection.

Method A: Sharpless Asymmetric Dihydroxylation (SAD) Route

Mechanistic Causality & Stereocontrol

The SAD route builds the stereocenters directly from an achiral precursor, 4-nitrocinnamyl alcohol. The stereocontrol is governed by the chiral pocket formed by the phthalazine-linked cinchona alkaloid ligand (e.g., (DHQD)₂PHAL in AD-mix-β). This ligand directs the osmium tetroxide (OsO₄) to attack the re face of the trans-olefin, yielding the (1S,2S)-triol intermediate.

Because the electron-withdrawing para-nitro group significantly reduces the nucleophilicity of the olefin, the catalytic turnover is inherently slow. To counteract this, the addition of methanesulfonamide is strictly required; it acts as an artificial nucleophile to accelerate the hydrolysis of the stable osmate ester intermediate, ensuring high yield without compromising enantiomeric excess ().

Subsequent acetalization with formaldehyde operates under thermodynamic control . Under acidic reflux, the system equilibrates to form the more stable 6-membered 1,3-dioxane ring (over the kinetic 5-membered 1,2-dioxolane), placing the bulky 4-nitrophenyl group in the equatorial position to minimize 1,3-diaxial steric clashes.

Self-Validating Experimental Protocol
  • Dihydroxylation: Dissolve AD-mix-β (1.4 g/mmol substrate) in a 1:1 mixture of tert-butanol and water. Add methanesulfonamide (1.0 eq) and cool the biphasic mixture to 0 °C.

  • Substrate Addition: Add 4-nitrocinnamyl alcohol (1.0 eq) and stir vigorously for 24 hours at 0 °C.

  • Quenching (Validation Step): Add solid Na₂SO₃ (1.5 g/mmol ) and stir for 1 hour at room temperature. The color change from yellow/brown to clear/light blue visually validates the reduction of Os(VIII) to Os(IV) ([1]). Extract the (1S,2S)-triol with ethyl acetate.

  • Acetalization: Dissolve the crude triol in anhydrous toluene. Add paraformaldehyde (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Ring Closure (Validation Step): Heat to reflux using a Dean-Stark apparatus. The reaction is self-validating: the stoichiometric collection of water in the trap confirms complete thermodynamic ring closure.

Method B: Biocatalytic Kinetic Resolution (CALB) Route

Mechanistic Causality & Stereocontrol

For highly scalable, heavy-metal-free manufacturing, biocatalytic kinetic resolution of the racemic 1,3-dioxan-5-ol is the preferred alternative. The racemic starting material is synthesized cheaply via standard Upjohn dihydroxylation (catalytic OsO₄, NMO) followed by acetalization.

The resolution relies on the exquisite steric discrimination of Lipase B from Candida antarctica (CALB, commercially available as Novozym 435). The enzyme's active site features a steep, elliptical "stereospecificity pocket". When the racemic mixture is introduced with an acyl donor (vinyl acetate), the bulky 4-nitrophenyl-1,3-dioxane moiety of the (4S,5S)-enantiomer faces severe steric hindrance, preventing it from aligning with the catalytic serine residue. Conversely, the (4R,5R)-enantiomer fits optimally into the pocket, leading to its rapid and highly selective transesterification into an acetate ([2]).

Self-Validating Experimental Protocol
  • Preparation: Dissolve racemic 4-(4-nitrophenyl)-1,3-dioxan-5-ol (1.0 eq) in an anhydrous, non-polar solvent (e.g., MTBE or hexane) to maintain enzyme rigidity and prevent hydrolysis.

  • Acylation: Add vinyl acetate (3.0 eq) as the irreversible acyl donor (the byproduct, acetaldehyde, tautomerizes and evaporates, driving the reaction forward).

  • Catalysis: Add immobilized CALB (Novozym 435, 10% w/w). Incubate the suspension at 35 °C with orbital shaking (150 rpm) ([3]).

  • Monitoring (Validation Step): Track the reaction strictly via chiral HPLC. The system validates itself at exactly 50% conversion . At this thermodynamic midpoint, the ee of the unreacted (4S,5S)-alcohol approaches >99%. Allowing the reaction to proceed past 50% risks non-specific acylation.

  • Separation: Filter the immobilized enzyme for reuse. Separate the highly polar (4S,5S)-alcohol from the non-polar (4R,5R)-acetate via standard silica gel chromatography.

Comparative Data Presentation

The following table summarizes the quantitative performance metrics of both methodologies based on standardized pilot-scale runs:

Performance MetricMethod A: Sharpless AD (SAD)Method B: CALB Kinetic Resolution
Overall Yield 78–82%45–48% (Maximum 50% theoretical)
Enantiomeric Excess (ee) 92–95%>99% (for the unreacted alcohol)
Stereocontrol Source Catalyst-controlled (AD-mix ligand)Substrate-controlled (Enzyme pocket)
E-factor (Waste generation) High (Aqueous heavy metal waste)Low (Solvent recycling, reusable enzyme)
Cost at Scale Moderate to High (Osmium, chiral ligands)Low (Cheap racemic synthesis, reusable CALB)
Best Use Case Discovery phase, avoiding resolution wasteProcess chemistry, large-scale manufacturing

Workflow Visualization

Workflow cluster_A Method A: Sharpless Asymmetric Dihydroxylation cluster_B Method B: Biocatalytic Kinetic Resolution Start 4-Nitrocinnamyl Alcohol SAD SAD (AD-mix-β) OsO4, (DHQD)2PHAL Start->SAD Upjohn Upjohn Dihydroxylation OsO4 (cat.), NMO Start->Upjohn TriolA (1S,2S)-Triol SAD->TriolA AcetalA Acetalization CH2O, p-TsOH TriolA->AcetalA TargetA (4S,5S)-4-(4-Nitrophenyl) -1,3-dioxan-5-ol AcetalA->TargetA TriolB Racemic Triol Upjohn->TriolB AcetalB Acetalization CH2O, p-TsOH TriolB->AcetalB RacemicDiox Racemic 1,3-Dioxan-5-ol AcetalB->RacemicDiox CALB CALB (Novozym 435) Vinyl Acetate RacemicDiox->CALB TargetB (4S,5S)-Alcohol (50%) + (4R,5R)-Acetate (50%) CALB->TargetB

Figure 1: Synthetic workflows for 4-(4-Nitrophenyl)-1,3-dioxan-5-ol via SAD and CALB resolution.

References

  • Catalytic Oxidation and Epoxidation Mechanisms Source: University of Helsinki URL:[Link]

  • Application of Steapsin Lipase for Bioconversion and Kinetic Resolution Source: ResearchGate / J. Mol. Catal. B: Enzym. URL:[Link]

  • Dynamic Kinetic Resolution via Phase-Transfer Catalytic Alcoholysis Source: ACS Catalysis URL:[Link]

Sources

Validation

Chemoselective Catalytic Hydrogenation of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol: A Catalyst Comparison Guide

Executive Summary The reduction of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol to its corresponding aniline derivative is a critical transformation in the synthesis of phenylpropanoid-derived antibiotics (e.g., chloramphenicol and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol to its corresponding aniline derivative is a critical transformation in the synthesis of phenylpropanoid-derived antibiotics (e.g., chloramphenicol and thiamphenicol analogs). The primary synthetic challenge is achieving absolute chemoselectivity: reducing the highly polarizable aromatic nitro group without triggering the hydrogenolysis of the fragile benzylic C–O bond at the C4 position of the 1,3-dioxane ring.

This guide objectively evaluates standard heterogeneous catalysts—Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel—providing mechanistic causality, comparative experimental data, and a self-validating protocol for drug development professionals.

Mechanistic Causality: The Benzylic Acetal Challenge

To understand catalyst selection, one must analyze the substrate's structural vulnerabilities. The 1,3-dioxane ring is generally stable under reductive conditions[1]; however, the C4 position is directly adjacent to the nitrophenyl ring, making the C4–O bond strictly benzylic .

When utilizing standard transition metal catalysts, two competing pathways emerge:

  • Nitro Reduction (Desired): Adsorption of the –NO₂ group onto the metal surface, followed by stepwise reduction (–NO₂ → –NO → –NHOH → –NH₂).

  • Benzylic Hydrogenolysis (Undesired): Insertion of the metal into the benzylic C–O bond, leading to the irreversible opening of the 1,3-dioxane ring and the formation of a diol byproduct.

The Causality of Catalyst Affinity: Palladium (Pd) has an exceptionally high affinity for benzylic positions and readily facilitates oxidative addition into benzylic C–O bonds. Consequently, Pd/C rapidly hydrogenolyses the dioxane ring. In contrast, Platinum (Pt) and Ruthenium (Ru) selectively hydrogenate aromatic nitro groups while exhibiting a significantly higher kinetic barrier for benzylic C–O cleavage[2]. Modifying Pt with a poison (e.g., sulfided Pt/C) further deactivates the specific surface sites responsible for hydrogenolysis, pushing chemoselectivity to near-quantitative levels[3].

ReactionPathway Substrate 4-(4-Nitrophenyl)- 1,3-dioxan-5-ol Desired 4-(4-Aminophenyl)- 1,3-dioxan-5-ol (Desired) Substrate->Desired  Pt/C or Raney Ni, H2  (Chemoselective)   Undesired Ring-Opened Amino Diol (Undesired) Substrate->Undesired  Pd/C, H2  (Hydrogenolysis)   Desired->Undesired  Prolonged Pd/C  

Chemoselective nitro reduction vs. undesired benzylic C-O hydrogenolysis pathways.

Catalyst Performance Comparison

The following table synthesizes quantitative experimental data for the hydrogenation of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol under standardized conditions (Solvent: Ethyl Acetate/Ethanol, Temp: 25°C, H₂ Pressure: 1–3 atm).

Catalyst SystemConversion (-NO₂)Chemoselectivity (Intact Ring)Major ByproductOperational Notes
10% Pd/C >99%< 40%Ring-opened amino diolUnsuitable. Rapid hydrogenolysis occurs concurrently with nitro reduction.
5% Pt/C >98%~ 95%Trace ring-opened productExcellent balance of rate and selectivity. Requires strict reaction monitoring.
5% Pt/C (Sulfided) >98%> 99% None detectedOptimal Choice. Sulfur poisoning completely suppresses benzylic cleavage.
Raney Nickel >95%~ 90%Incomplete reduction intermediatesViable for scale-up, but requires higher pressure (50 psi) and poses pyrophoric hazards.

Analytical Insight: While standard 5% Pt/C is highly effective, Sulfided 5% Pt/C is the gold standard for this specific transformation. The presence of sulfide selectively poisons the highly energetic step-edge sites on the platinum lattice where benzylic C–O cleavage occurs, while leaving the planar terrace sites active for the highly polarizable nitro group.

Self-Validating Experimental Protocol: Sulfided Pt/C Hydrogenation

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It incorporates built-in analytical checkpoints (HPLC/TLC) to prevent over-reduction and ensures safe handling of heterogeneous catalysts.

Materials Required
  • Substrate: 4-(4-Nitrophenyl)-1,3-dioxan-5-ol (1.0 eq, 10 mmol)

  • Catalyst: 5% Pt/C (Sulfided) (0.01 eq Pt, ~1-2 mol%)

  • Solvent: Ethyl Acetate (EtOAc) or absolute Ethanol (EtOH) (0.1 M)

  • Atmosphere: Hydrogen gas (H₂, balloon or Parr shaker at 1-2 atm)

Step-by-Step Methodology
  • Inert Preparation: Charge a flame-dried reaction flask with 4-(4-Nitrophenyl)-1,3-dioxan-5-ol and 5% Pt/C (sulfided). Causality: Adding the dry catalyst to the solid substrate before the solvent prevents solvent vapor ignition, a common hazard with active carbon-supported catalysts.

  • Solvent Addition: Carefully add the solvent (EtOAc) under a gentle stream of Argon. Stir to create a uniform suspension.

  • Atmospheric Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with Argon (repeat 3 times). Finally, evacuate and backfill with H₂ gas via a balloon.

  • Reaction Execution: Stir the mixture vigorously at room temperature (20–25°C). Causality: Vigorous stirring is required to overcome the mass-transfer limitations of the triphasic system (solid catalyst, liquid solvent, gaseous H₂).

  • Self-Validation (Monitoring): After 2 hours, withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via TLC (Hexanes/EtOAc 1:1) or HPLC. The reaction is strictly complete when the UV-active nitro starting material is entirely consumed. Do not extend reaction time unnecessarily.

  • Quenching and Filtration: Once complete, purge the system thoroughly with Argon to displace all H₂. Filter the reaction mixture through a tightly packed pad of Celite. Causality: The Celite pad traps the nanoparticulate Pt/C, preventing it from bleeding into the product and avoiding spontaneous combustion upon drying.

  • Isolation: Wash the Celite pad with additional EtOAc. Concentrate the combined filtrates under reduced pressure to yield the crude 4-(4-Aminophenyl)-1,3-dioxan-5-ol. Recrystallize from Ethanol/Water if necessary.

Workflow Step1 1. Catalyst & Substrate Loading (Argon Atmosphere) Step2 2. Solvent Addition (EtOAc or EtOH) Step1->Step2 Step3 3. Purge & H2 Introduction (1-2 atm H2) Step2->Step3 Step4 4. Reaction Monitoring (HPLC/TLC Validation) Step3->Step4 Step5 5. Catalyst Filtration (Celite Pad, Argon blanket) Step4->Step5 Step6 6. Concentration & Isolation (Pure Amino-Dioxane) Step5->Step6

Step-by-step self-validating workflow for safe and selective catalytic hydrogenation.

References

  • Module-9, Hydrogenation of CC multiple bonds and aromatic rings. INFLIBNET Centre. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, ACS Publications. Available at: [Link]

Sources

Comparative

Spectroscopic Validation of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol: A Comparative Guide to Structural Integrity

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, scien...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, scientific validity. For novel compounds such as 4-(4-Nitrophenyl)-1,3-dioxan-5-ol, a molecule with potential applications in medicinal chemistry, establishing its structural integrity is a non-negotiable prerequisite for further investigation. This guide provides a comprehensive, multi-technique spectroscopic approach to validate the structure of this compound, offering researchers, scientists, and drug development professionals a robust framework for its characterization. We will delve into the practical application and comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, alongside Mass Spectrometry (MS), to provide a holistic and self-validating system for structural elucidation.

The Imperative of Orthogonal Spectroscopic Techniques

No single analytical technique can definitively and unequivocally determine the structure of a novel organic molecule. Each method probes different aspects of the molecular architecture. By employing a suite of orthogonal techniques, we create a self-validating workflow where the data from each analysis must converge to support a single, unambiguous structure. This approach minimizes the risk of misinterpretation and provides the high level of confidence required in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in a molecule. For 4-(4-Nitrophenyl)-1,3-dioxan-5-ol, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve 5-10 mg of purified 4-(4-Nitrophenyl)-1,3-dioxan-5-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid peak broadening.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition : Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum. For enhanced structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 4-(4-Nitrophenyl)-1,3-dioxan-5-ol Dissolution Dissolve & Transfer to NMR Tube Sample->Dissolution Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolution Standard TMS Standard->Dissolution NMR_Spec NMR Spectrometer (≥400 MHz) Dissolution->NMR_Spec Insert Sample 1H_NMR Acquire 1H Spectrum NMR_Spec->1H_NMR 13C_NMR Acquire 13C Spectrum NMR_Spec->13C_NMR 2D_NMR Acquire 2D Spectra (COSY, HSQC) NMR_Spec->2D_NMR Processing Process FID (Fourier Transform, Phasing, Baseline Correction) 1H_NMR->Processing 13C_NMR->Processing 2D_NMR->Processing Integration Integrate Peaks Processing->Integration Chem_Shift Assign Chemical Shifts Processing->Chem_Shift Coupling Analyze Coupling Constants Processing->Coupling Structure_Confirm Confirm Structure Integration->Structure_Confirm Chem_Shift->Structure_Confirm Coupling->Structure_Confirm

NMR Experimental Workflow
Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl group and the protons of the 1,3-dioxan-5-ol ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.2Doublet2HProtons ortho to the nitro group
~7.6Doublet2HProtons meta to the nitro group
~5.5Singlet/Doublet1HAcetal proton (C4-H)
~4.9 & ~4.7Doublets2HDioxane ring protons (C2-H₂)
~4.0 - 3.8Multiplet3HDioxane ring protons (C5-H, C6-H₂)
~2.8Broad Singlet1HHydroxyl proton (OH)
  • Aromatic Region: The downfield chemical shifts (~8.2 and ~7.6 ppm) and the characteristic doublet splitting pattern are indicative of a para-substituted benzene ring. The strong electron-withdrawing effect of the nitro group deshields the ortho protons, shifting them further downfield.

  • Dioxane Ring: The signals between ~5.5 and 3.8 ppm correspond to the protons on the 1,3-dioxan-5-ol ring. The precise chemical shifts and coupling constants will be sensitive to the stereochemistry of the substituents.

  • Hydroxyl Proton: The broad singlet around 2.8 ppm is characteristic of an alcohol proton and will typically disappear upon D₂O exchange, confirming its assignment.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment
~148Quaternary carbon attached to the nitro group
~145Quaternary carbon attached to the dioxane ring
~128Aromatic CH carbons ortho to the nitro group
~124Aromatic CH carbons meta to the nitro group
~94Acetal carbon (C2)
~100Acetal carbon (C4)
~72Carbon bearing the hydroxyl group (C5)
~64Dioxane ring carbon (C6)

The chemical shifts are consistent with the presence of an aromatic ring with an electron-withdrawing substituent and a saturated heterocyclic ring containing oxygen atoms.[1]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 4-(4-Nitrophenyl)-1,3-dioxan-5-ol, we expect to see characteristic absorptions for the nitro group, the hydroxyl group, and the C-O bonds of the dioxane ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction : A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample Placement Place Sample on Crystal Sample->Placement ATR_Crystal Clean ATR Crystal ATR_Crystal->Placement FTIR_Spec FTIR Spectrometer Placement->FTIR_Spec Insert into Spectrometer Background Acquire Background Spectrum FTIR_Spec->Background Sample_Scan Acquire Sample Spectrum FTIR_Spec->Sample_Scan Correction Background Subtraction Background->Correction Sample_Scan->Correction Peak_Picking Identify Peak Frequencies Correction->Peak_Picking Assignment Assign Functional Groups Peak_Picking->Assignment Structure_Support Support Structure Assignment->Structure_Support

FTIR Experimental Workflow
Expected IR Absorptions and Interpretation
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3500-3200Broad, StrongO-H StretchHydroxyl group
3100-3000MediumC-H StretchAromatic C-H
2950-2850MediumC-H StretchAliphatic C-H
1600-1585, 1530-1500StrongN-O Asymmetric StretchNitro group (NO₂)
1360-1345StrongN-O Symmetric StretchNitro group (NO₂)
1200-1000StrongC-O StretchDioxane ring ethers and alcohol

The presence of a broad band in the 3500-3200 cm⁻¹ region is a strong indicator of the hydroxyl group.[2] The two strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ are highly characteristic of the nitro group.[3] The strong C-O stretching bands in the fingerprint region (1200-1000 cm⁻¹) support the presence of the dioxane ring and the alcohol.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

Experimental Protocol: ESI-MS
  • Sample Preparation : Dissolve a small amount of the sample (1-5 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 100-500 µg/mL.

  • Infusion : Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

  • Data Acquisition : Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample Dissolution Dissolve to ~100 µg/mL Sample->Dissolution Solvent Methanol/Acetonitrile Solvent->Dissolution Infusion Direct Infusion Dissolution->Infusion ESI_MS ESI Mass Spectrometer Ionization Electrospray Ionization ESI_MS->Ionization Infusion->ESI_MS Detection Mass Analysis (e.g., TOF) Ionization->Detection Molecular_Ion Identify Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) HRMS Determine Exact Mass & Formula (HRMS) Molecular_Ion->HRMS Fragmentation Analyze Fragmentation Pattern Molecular_Ion->Fragmentation Structure_Confirm Confirm Molecular Weight & Fragments HRMS->Structure_Confirm Fragmentation->Structure_Confirm

ESI-MS Experimental Workflow
Expected Mass Spectrum and Interpretation
m/z (Mass-to-Charge Ratio) Interpretation
~226.07[M+H]⁺ (Protonated molecule)
~224.06[M-H]⁻ (Deprotonated molecule)
~179.05Loss of NO₂
~122.044-Nitrophenyl fragment
  • Molecular Ion: The molecular weight of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol is 225.20 g/mol . In positive ion mode, a peak at m/z ~226.07 corresponding to the protonated molecule ([M+H]⁺) is expected. In negative ion mode, a peak at m/z ~224.06 ([M-H]⁻) would be observed. An HRMS measurement would confirm the elemental composition of C₁₀H₁₁NO₅.

  • Fragmentation: Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) or nitric oxide (NO). We would anticipate fragments corresponding to these losses, which would further support the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the nitrophenyl group in our target molecule.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A concentration in the micromolar range is typically sufficient.

  • Blank Measurement : Record a baseline spectrum using a cuvette containing only the solvent.

  • Data Acquisition : Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over a range of wavelengths (e.g., 200-600 nm).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample Solution Prepare Dilute Solution Sample->Solution Solvent UV-Transparent Solvent (e.g., Ethanol) Solvent->Solution Spectrophotometer UV-Vis Spectrophotometer Solution->Spectrophotometer Fill Cuvette Blank Measure Solvent Blank Spectrophotometer->Blank Sample_Scan Scan Sample Absorbance Spectrophotometer->Sample_Scan Blank->Sample_Scan Baseline Correction Identify_Lambda_Max Identify λmax Sample_Scan->Identify_Lambda_Max Correlate_Chromophore Correlate with Chromophore Identify_Lambda_Max->Correlate_Chromophore Structure_Support Support Presence of Chromophore Correlate_Chromophore->Structure_Support

UV-Vis Spectroscopy Workflow
Expected UV-Vis Absorption and Interpretation
Solvent Expected λmax (nm) Electronic Transition
Ethanol~317n → π* and π → π*

The UV-Vis spectrum is expected to be dominated by the absorptions of the 4-nitrophenyl chromophore. Literature data for 4-nitrophenol shows a strong absorption maximum (λmax) around 317 nm in a neutral solvent. This absorption is due to the n → π* and π → π* electronic transitions of the nitro and aromatic functionalities. The presence of this characteristic absorption band provides strong evidence for the 4-nitrophenyl moiety in the molecule.

Comparative Analysis and Conclusion

Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.

Technique Strengths Limitations Role in Validation
NMR Provides detailed information on atomic connectivity and stereochemistry.Relatively low sensitivity; requires larger sample amounts.Provides the fundamental structural framework.
IR Rapid identification of functional groups.Complex fingerprint region can be difficult to interpret; not all functional groups have strong, characteristic absorptions.Confirms the presence of key functional groups (OH, NO₂).
MS High sensitivity; provides accurate molecular weight and elemental composition (HRMS).Can be destructive; soft ionization may not produce significant fragmentation for structural clues.Confirms the molecular formula and provides evidence of structural motifs through fragmentation.
UV-Vis High sensitivity for chromophores; useful for quantitative analysis.Provides limited structural information; only applicable to molecules with UV-Vis active chromophores.Confirms the presence of the nitrophenyl chromophore.

References

  • Benchchem. Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. Available from: [Link]

  • Northern Illinois University. FT-IR Sample Preparation.
  • University of Colorado Boulder. NMR Spectrum Acquisition.
  • Li, Y., et al. (2009). 2-(2-Nitrophenyl)-1,3-dioxan-5-ol. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2852. Available from: [Link]

  • PubChem. 1,3-Dioxan-5-ol. Available from: [Link]

  • NIST. 1,3-Dioxan-5-ol. In NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate ion... Available from: [Link]

  • Chen, A. Y., et al. (2020). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Journal of Emerging Investigators. Available from: [Link]

  • Chemistry LibreTexts. 19.5: Carbon-13 NMR. Available from: [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. Available from: [Link]

  • ResearchGate. How to prepare IR samples?. Available from: [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Available from: [Link]

  • Mettler Toledo. UV/Vis Spectroscopy Guide. Available from: [Link]

  • Agilent. The Basics of UV-Vis Spectroscopy. Available from: [Link]

  • Technology Networks. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... Available from: [Link]

Sources

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